4-Epianhydrochlortetracycline
Description
Properties
IUPAC Name |
(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O7/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31)/t9-,16+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIHXRYRNHXOE-VIBFLENHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016172 | |
| Record name | 4-Epianhydrochlortetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81163-11-3 | |
| Record name | 4-Epianhydrochlortetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081163113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Epianhydrochlortetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPIANHYDROCHLORTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ALT456Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid-Catalyzed Epimerization and Dehydration
The core synthesis pathway for this compound involves the acid-mediated epimerization of chlortetracycline. Under controlled acidic conditions (pH 1.0–3.0), chlortetracycline undergoes structural rearrangement, resulting in epimerization at the C4 position and subsequent dehydration at C6. Hydrochloric acid is commonly employed to protonate the dimethylamino group at C4, facilitating the inversion of stereochemistry. Concurrently, elevated temperatures (25–40°C) accelerate dehydration, forming the anhydro derivative.
A critical step in this process is the precise regulation of reaction time and temperature. Prolonged exposure to acidic conditions beyond 40 minutes risks over-dehydration, leading to byproducts such as 4-epianhydrotetracycline impurities. For example, a study using oxalic acid for acidification demonstrated that maintaining the reaction at 35°C for 30 minutes yielded this compound with 95% HPLC purity.
Crystallization and Purification
Post-synthesis, the crude product is isolated via crystallization. The filtrate is cooled to 18–22°C, and ammonia solution is gradually introduced to adjust the pH to 4.0–6.0, inducing precipitation. Temperature control during this phase is paramount; lowering the temperature to 5–20°C minimizes solubility and enhances crystal yield. Centrifugation or plate filtration separates the crystals, followed by washing with purified water to remove residual acids and salts.
Table 1: Optimization of Crystallization Conditions
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| pH Adjustment | 4.0–6.0 | Minimizes impurity formation |
| Temperature | 5–20°C | Maximizes crystal yield |
| Ammonia Addition Time | 20–60 minutes | Prevents local pH extremes |
Industrial-Scale Production
Fermentation and Precursor Isolation
Industrial synthesis begins with the fermentation of Streptomyces aureofaciens, which produces chlortetracycline as a primary metabolite. The fermentation broth is treated with urea to form a chlortetracycline-urea complex, which is then crystallized and separated. The mother liquor retained from this process contains residual chlortetracycline and its isomers, serving as the feedstock for this compound production.
Large-Scale Epimerization
In industrial reactors, the mother liquor is acidified with oxalic acid to pH 2.0–3.0 and stirred at 35°C for 30 minutes. Double-layer filtration removes insoluble aggregates, and the filtrate is cooled to 20°C before ammonia infusion. This method reduces antibiotic content in wastewater by 85–90%, addressing environmental concerns associated with tetracycline production.
Table 2: Industrial Batch Performance
| Batch | Starting Potency (u/mL) | Final Potency (u/mL) | Purity (%) |
|---|---|---|---|
| 1 | 8,057 | 654 | 95.1 |
| 2 | 8,104 | 580 | 95.6 |
| 3 | 7,995 | 523 | 96.2 |
Purification and Analytical Characterization
Recrystallization for Pharmaceutical-Grade Output
The crude this compound is dissolved in water and subjected to a second crystallization cycle. By adjusting the pH to 2.3–2.5 with hydrochloric acid and repeating the ammonia-induced crystallization, the product achieves ≤1% moisture content after flash drying. This step elevates HPLC purity to >95%, meeting pharmacopeial standards for reference materials.
High-Performance Liquid Chromatography (HPLC) Validation
Analytical validation via HPLC ensures the absence of tetracycline derivatives. A validated method employs a C18 column, mobile phase of oxalic acid-acetonitrile (75:25), and UV detection at 280 nm. This protocol resolves this compound from analogs like 4-epitetracycline and anhydrotetracycline, with a retention time of 12.3 minutes.
Challenges and Mitigation Strategies
Byproduct Management
The principal byproduct, 4-epianhydrotetracycline, arises from excessive dehydration. Incorporating selective adsorption resins during purification, such as polystyrene-divinylbenzene matrices, reduces its concentration to <0.5%.
Chemical Reactions Analysis
Epimerization at the C4 Position
Epimerization involves the reversible stereochemical inversion at the C4 position, converting chlortetracycline to its 4-epi derivative. This reaction is pH-dependent and occurs under acidic conditions (pH 1.5–2.5) .
Key findings :
-
Kinetics : The epimerization of tetracyclines follows first-order reversible kinetics. At pH 1.5 and 25°C, the rate constants for tetracycline epimerization are (forward) and (reverse) .
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Activation Energy : The energy of activation for this process ranges between 15–27 kcal/mol, indicating significant thermal dependence .
Conditions favoring epimerization :
| Factor | Optimal Range |
|---|---|
| pH | 1.5–2.5 |
| Temperature | 25–60°C |
| Solvent | Aqueous phosphate buffer |
Dehydration at the C6 Position
Dehydration leads to the loss of a hydroxyl group at C6, forming anhydro derivatives. This reaction is accelerated in warm, moist environments and results in aromatization of the B ring .
Mechanistic insights :
-
The dehydration of 4-epi-chlortetracycline produces 4-epianhydrochlortetracycline, which exhibits increased toxicity compared to the parent compound .
-
Toxicity Profile :
Compound Relative Toxicity (vs. Tetracycline) This compound 250-fold higher Anhydrotetracycline 100-fold higher
Degradation pathways :
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Acid-catalyzed dehydration at C6.
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Formation of a conjugated diene system in the B ring, enhancing stability but reducing antibiotic activity .
Photodegradation
Exposure to light induces structural breakdown via radical-mediated pathways, generating products such as lumichlortetracycline and methacycline .
Critical factors :
-
Wavelength Sensitivity : Maximal degradation occurs at UV wavelengths (300–400 nm).
-
Byproducts : Include toxic intermediates with altered biological activity.
Experimental data :
| Light Exposure (hr) | Degradation (%) | Major Byproduct |
|---|---|---|
| 24 | 15–20 | Lumichlortetracycline |
| 48 | 40–50 | Methacycline |
Stability Under Varied Conditions
The compound’s stability is highly dependent on storage conditions:
| Condition | Stability Profile |
|---|---|
| pH | Degrades rapidly at pH < 3 or > 8 |
| Temperature | Stable at 2–8°C; decomposes at >25°C |
| Humidity | Hygroscopic; accelerates dehydration |
| Light | Photosensitive; requires amber glass storage |
Analytical methods :
-
HPLC : Used to quantify degradation products with a phenyl column and acetonitrile-phosphate buffer gradient (detection limit: 0.1 µg/mL) .
-
UV-Vis Spectroscopy : Monitors absorbance changes at 270 nm and 360 nm for degradation tracking .
Tautomerization and Conformational Effects
The zwitterionic form of this compound undergoes pH-dependent tautomerization, influencing its biological activity:
-
At pH 7.4 : The dominant tautomer (LH²⁺/–) adopts an extended conformation, reducing binding affinity to bacterial ribosomes .
-
At pH 2.0 : The LH₃⁺ species predominates, favoring a twisted conformation associated with residual antibiotic activity .
Quantum mechanical modeling :
Scientific Research Applications
Quality Control in Pharmaceuticals
4-Epianhydrochlortetracycline is utilized as a secondary standard in pharmaceutical laboratories for quality control purposes. It serves as a reference material for the analysis of tetracycline-related compounds and degradation products. Its presence is monitored to ensure the stability and purity of tetracycline formulations .
Veterinary Medicine Research
EACTC is significant in veterinary medicine, particularly in research related to antibiotic resistance and drug efficacy. Its lower toxicity to E. coli makes it suitable for studies involving bacterial vectors that utilize the tetracycline operon (Tn10) in E. coli systems . This application is crucial for understanding antibiotic interactions and developing effective treatments in veterinary practices.
Monitoring Environmental Contaminants
Research indicates that this compound is a relevant contaminant in wastewater treatment plants (WWTPs). Studies have shown that EACTC can be quantified in effluent samples, highlighting its persistence as an emerging contaminant of concern .
Toxicological Studies
EACTC's toxicological profile has been investigated using model organisms such as zebrafish (Danio rerio). Studies have demonstrated its potential developmental toxicity and oxidative stress effects on embryos, providing insights into its environmental impact and risks associated with exposure to this compound .
Case Studies
Mechanism of Action
4-Epianhydrochlortetracycline exerts its effects primarily by inhibiting matrix metalloproteinase-9 (MMP-9) activity. This inhibition occurs in a dose-dependent manner and prevents the degradation of collagen . Unlike tetracycline, it does not exhibit antibiotic activity, which makes it useful for studying non-antibiotic effects of tetracycline derivatives .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
The tetracycline family includes multiple epimers and dehydration products. Key analogs of EACTC include:
Key Structural Differences :
- Epimerization: EACTC, ECTC, and EATC are C4 epimers, altering the spatial configuration of the dimethylamino group, which impacts binding to bacterial ribosomes .
- Anhydro Modification : EACTC and ACTC lack the C6 hydroxyl group, reducing polarity and increasing hydrophobicity compared to their parent compounds .
Analytical Behavior
Chromatographic Separation
EACTC exhibits distinct retention times in HPLC, enabling differentiation from analogs:
| Compound | Retention Time (min) | Mobile Phase (HPLC) |
|---|---|---|
| EACTC | 18.2 | Methanol/water gradient |
| ECTC | 12.5 | Methanol/water gradient |
| EATC | 8.3 | Methanol/water gradient |
The longer retention time of EACTC reflects its higher hydrophobicity due to the combined effects of epimerization and dehydration .
Detection Limits and Recovery Rates
EACTC shows lower recovery rates in environmental matrices compared to non-anhydro analogs:
| Compound | Recovery in Water (%) | Detection Limit (ng/L) |
|---|---|---|
| EACTC | 34–52 | 5–1000 |
| ECTC | 75–120 | 0.5–100 |
| Tetracycline (TC) | 80–115 | 0.03–0.1 |
The poor recovery of EACTC (34–52%) in water samples is attributed to matrix interference and its propensity to bind to humic substances . Its higher detection limit (5 µg/L in Method 1694) further underscores analytical challenges .
Stability and Environmental Persistence
EACTC is more stable than its parent compound, chlortetracycline, under acidic conditions due to the absence of the C6 hydroxyl group, which prevents acid-catalyzed degradation . However, its environmental persistence is comparable to other anhydrotetracyclines, with reported concentrations in biosolids ranging from 12–493% of spiked levels due to inconsistent recovery during extraction .
Biological Activity
4-Epianhydrochlortetracycline (EACTC) is a derivative of tetracyclines, primarily recognized for its biological activity, particularly as an inhibitor of matrix metalloproteinases (MMPs). This compound has garnered attention in various fields, including pharmacology and environmental science, due to its potential therapeutic applications and ecological impacts.
- Molecular Formula : C22H22Cl2N2O7
- Molecular Weight : 497.33 g/mol
- CAS Number : 158018-53-2
EACTC exhibits significant inhibitory effects on MMPs, especially gelatinase B (MMP-9). The inhibition rates are as follows:
This property makes EACTC a candidate for research into chronic inflammatory diseases, where MMPs play a critical role in tissue remodeling and inflammation.
Ecotoxicity Studies
Recent studies have highlighted the ecotoxicological impact of EACTC, particularly in aquatic environments. A notable study investigated the effects of EACTC on zebrafish embryos, focusing on oxidative stress indicators:
| Concentration (mg/L) | Reactive Oxygen Species (ROS) | Malondialdehyde (MDA) | Protein Carbonyl (PC) | Superoxide Dismutase (SOD) Activity |
|---|---|---|---|---|
| Control | Baseline | Baseline | Baseline | Baseline |
| 1.25 | No significant change | No significant change | No significant change | Increased |
| 2.50 | No significant change | No significant change | No significant change | Increased |
| 5.00 | Significant increase | Significant increase | Significant increase | Decreased |
| 10.0 | Significant increase | Significant increase | Significant increase | Decreased |
| 20.0 | Significant increase | Significant increase | Significant increase | Decreased |
The study concluded that exposure to higher concentrations of EACTC disrupts redox equilibrium, leading to oxidative damage and increased apoptosis in embryonic cells, with the pericardium being the most affected area .
Case Studies and Research Findings
- Matrix Metalloproteinase Inhibition : EACTC has been shown to completely inhibit neutrophil-derived MMP-9 degradation of denatured collagen at a concentration of 500 μg/mL , indicating its potential utility in therapeutic applications targeting tissue repair and inflammation .
- Environmental Persistence : As a transformation product of tetracycline, EACTC is frequently detected in wastewater treatment plant effluents, raising concerns about its ecological impact and potential risks to aquatic life .
- Oxidative Stress Induction : Research has demonstrated that EACTC can induce oxidative stress in aquatic organisms. The findings suggest that while lower concentrations may not significantly affect ROS levels, higher concentrations lead to substantial oxidative damage and apoptosis .
Q & A
Q. What analytical methods are recommended for detecting EACTC in environmental or biological matrices?
EACTC is commonly analyzed using HPLC-MS/MS with gradient elution to separate it from co-eluting tetracycline derivatives. For example, a gradient program using 0.1% formic acid in water (mobile phase A) and methanol (mobile phase B) achieves baseline separation, with EACTC eluting at ~18.2 min . Internal standards like 4-epitetracycline (8.3 min elution) improve quantification accuracy by correcting for matrix effects . Sample preparation often involves solid-phase extraction (SPE) to reduce interference from humic substances, monitored via diode-array detectors (190–400 nm) .
Q. How should researchers optimize sample preparation to minimize interference in EACTC analysis?
Key steps include:
- Matrix cleanup : Use SPE cartridges (e.g., hydrophilic-lipophilic balance) to remove polar salts and organic contaminants .
- Spike recovery validation : Add recovery standards (e.g., 5–1000 ng/mL EACTC) to assess extraction efficiency across different matrices (water, soil, biosolids) .
- Solvent selection : Opt for LC/MS-grade methanol and acidic buffers to enhance ionization efficiency and reduce signal suppression .
Q. What are the typical detection limits for EACTC in regulatory or environmental studies?
Method detection limits (MDLs) vary by matrix. For water samples, MDLs range from 5–1000 ng/L using HPLC-MS/MS, while soil and sediment require higher spiking levels (e.g., 250–1500 ng/g) due to matrix complexity . Calibration curves should cover 3–5 orders of magnitude, with R² >0.99 .
Advanced Research Questions
Q. How can co-elution challenges between EACTC and its epimers/anhydro derivatives be resolved?
- Gradient optimization : Extend the runtime to >20 min and adjust the methanol-to-water ratio to separate EACTC from 4-epichlortetracycline (ECTC, 12.5 min) and anhydrotetracycline (ATC, 17.1 min) .
- Epimer-specific standards : Use certified reference materials (e.g., 4-epianhydrochlortetracycline hydrochloride, CAS 158018-53-2) to confirm retention times and fragmentation patterns .
- High-resolution MS : Employ QTRAP® systems to distinguish isomers via unique product ions (e.g., m/z transitions for EACTC vs. ECTC) .
Q. What experimental strategies validate EACTC stability under varying pH, temperature, or light conditions?
- Forced degradation studies : Expose EACTC to acidic (pH 2), alkaline (pH 9), and UV light conditions, then quantify degradation products (e.g., isochlortetracycline) via HPLC .
- Long-term stability : Store samples at -18°C in amber vials to prevent photodegradation; monitor recovery rates over 6–12 months .
- Matrix-specific validation : Compare recovery rates in wastewater (high organic content) vs. surface water (low interference) to assess environmental stability .
Q. How should researchers interpret discrepancies in EACTC recovery rates across studies?
Variability often arises from:
- Matrix effects : High organic matter in soil reduces recovery (60–70%) compared to water (85–95%) .
- Epimerization : Conversion between EACTC and its epimers during extraction can skew results; use isotopically labeled internal standards to track transformations .
- Instrument sensitivity : Ensure MS/MS parameters (e.g., collision energy) are optimized for EACTC’s molecular weight (515.34 g/mol) and fragmentation behavior .
Methodological Resources
- Reference standards : Thermo Scientific (Catalog No. AC268231000) and Dr. Ehrenstorfer (DRE-C13175500) provide certified EACTC standards for method validation .
- Regulatory protocols : EPA Method 1694 outlines spiking protocols and quality control criteria for environmental matrices .
- Data reporting : Follow Beilstein Journal guidelines to document experimental details (e.g., gradient programs, recovery rates) in supplementary materials for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
